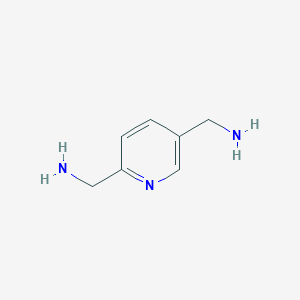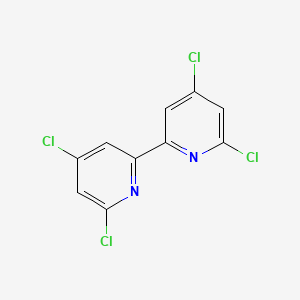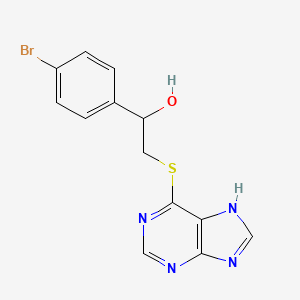
2,5-Pyridinedimethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyridinedimethanamine is an organic compound characterized by the presence of two amino groups attached to the pyridine ring at the 2 and 5 positions. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyridinedimethanamine typically involves the hydrogenation of 2,5-dimethylpyridine. This reaction is carried out in the presence of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Pyridinedimethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
2,5-Pyridinedimethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Pyridinedimethanamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved include nucleophilic substitution and coordination chemistry[4][4].
Comparación Con Compuestos Similares
Similar Compounds
2,6-Pyridinedimethanamine: Similar in structure but with amino groups at the 2 and 6 positions.
2,5-Dimethylpyridine: The precursor in the synthesis of 2,5-Pyridinedimethanamine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and other related compounds .
Propiedades
Número CAS |
90008-38-1 |
|---|---|
Fórmula molecular |
C7H11N3 |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
[6-(aminomethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H11N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3-4,8-9H2 |
Clave InChI |
CBRAMLKUPIVRPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one](/img/structure/B14136827.png)

![N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine](/img/structure/B14136832.png)



![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)




![2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B14136882.png)


